molecular formula C23H18FN3O4 B11297815 N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11297815
M. Wt: 419.4 g/mol
InChI Key: WLZMQHXEHYEOII-UHFFFAOYSA-N
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Description

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a methoxyphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 4-fluorobenzohydrazide can be reacted with a suitable carboxylic acid derivative to form the oxadiazole ring.

    Coupling with Phenyl Group: The oxadiazole intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Methoxyphenoxy Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to form different heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced heterocycles. Substitution reactions can lead to various substituted derivatives with modified functional groups.

Scientific Research Applications

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-{3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl}phenylacetamide: This compound shares the oxadiazole and fluorophenyl groups but lacks the methoxyphenoxy moiety.

    N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-hydroxyphenoxy)acetamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide is unique due to the combination of its fluorophenyl, oxadiazole, and methoxyphenoxy acetamide moieties. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds. The presence of the methoxy group, in particular, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H18FN3O4

Molecular Weight

419.4 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H18FN3O4/c1-29-17-10-12-18(13-11-17)30-14-21(28)25-20-5-3-2-4-19(20)23-26-22(27-31-23)15-6-8-16(24)9-7-15/h2-13H,14H2,1H3,(H,25,28)

InChI Key

WLZMQHXEHYEOII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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